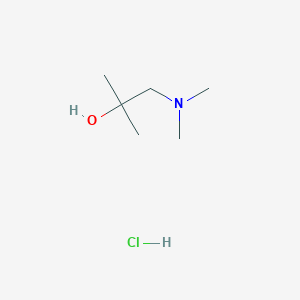

1-(Dimethylamino)-2-methylpropan-2-ol hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-(Dimethylamino)-2-methylpropan-2-ol hydrochloride” is also known as Dimethylaminoisopropanol . It is a chemical compound with the molecular formula C5H13NO that is classified as an amino alcohol . It is used as a building block in organic synthesis . Under the name dimepranol, it is also used as an active ingredient in some pharmaceutical formulations such as inosine pranobex .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2-dimethylaminoethyl chloride hydrochloride involves the consumption of sulfur oxychloride and dimethylethanolamine .Molecular Structure Analysis

The molecular structure of similar compounds has been reported. For instance, the crystal structure of N-(diaminomethylene)-1-(dimethylamino)-1 has been reported .Chemical Reactions Analysis

1-Ethyl-3-(3-dimethylamino)propylcarbodiimide (EDC, EDAC or EDCI) is a water-soluble carbodiimide usually handled as the hydrochloride . It is typically employed in the 4.0-6.0 pH range. It is generally used as a carboxyl activating agent for the coupling of primary amines to yield amide bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, Dimethylaminoisopropanol has a clear to light yellow appearance, a density of 0.837 g/mL, a melting point of -40 °C, and a boiling point of 121–127 °C .科学的研究の応用

DNA Conjugation

EDC has been used to form a covalently coupled phosphoramidated single stranded DNA (ssDNA). This adapted strategy from the conventional EDC crosslinking method was developed to synthesize DNA-based bioconjugates .

Peptide Immobilization

EDC activates carboxyl groups for spontaneous reaction with primary amines, enabling peptide immobilization . This is particularly useful in the field of proteomics.

Hapten-Carrier Protein Conjugation

EDC is used in hapten-carrier protein conjugation . This process is crucial in the production of specific antibodies for use in research and therapeutic applications.

Crosslinking Proteins to Carboxyl Coated Beads or Surfaces

EDC can be used to crosslink proteins to carboxyl coated beads or surfaces . This is often used in the field of biochemistry and molecular biology.

Creation of NHS-Activated, Amine-Reactive Labeling Compounds

EDC can be used to create NHS-activated, amine-reactive labeling compounds . These compounds are used in various biological and chemical assays.

Immobilization of Large Biomolecules

EDC plays a vital role in the immobilization of large biomolecules . This is particularly important in the field of bioengineering and biotechnology.

Safety And Hazards

The safety data sheet for Dimethylaminoethyl chloride hydrochloride indicates that it is toxic if swallowed, toxic in contact with skin, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, is suspected of causing genetic defects, and causes damage to organs through prolonged or repeated exposure .

特性

IUPAC Name |

1-(dimethylamino)-2-methylpropan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO.ClH/c1-6(2,8)5-7(3)4;/h8H,5H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCPZUPXYWIYDTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN(C)C)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Dimethylamino)-2-methylpropan-2-ol hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2594529.png)

![N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isobutyloxalamide](/img/structure/B2594530.png)

![ethyl 2-[[2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2594535.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxamide](/img/structure/B2594539.png)

![7-[2-(4-methoxyphenyl)ethyl]-3-methyl-8-[(E)-2-[(2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2594540.png)

![2-cyclopropyl-N-[(4-methoxyphenyl)methyl]-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2594541.png)

![Ethyl 4-(2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2594549.png)